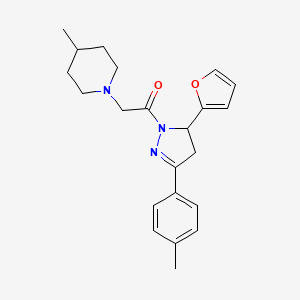![molecular formula C23H25N3O3 B2881978 2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone CAS No. 950034-18-1](/img/structure/B2881978.png)
2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone” is a complex organic molecule. It contains an indole nucleus, which is a common structure found in many bioactive compounds . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Bhat, Al-Omar, Ghabbour, and Naglah (2018) conducted research on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moieties. They developed a one-pot Biginelli synthesis method that is both efficient and yields the compounds in good measure. This study illustrates the potential for creating diverse chemical compounds with possible pharmacological applications (Bhat et al., 2018).
Dinçer, Özdemir, Yilmaz, and Cukurovalı (2005) explored the crystalline structure of oxime derivatives including succinimid and morpholin groups. Their findings contribute to understanding the molecular configurations that can influence the chemical and pharmacological properties of these compounds (Dinçer et al., 2005).
Biological Activities and Applications
Che, Liu, Tian, Hu, Chen, and Chen (2015) identified N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication, showcasing the potential therapeutic applications of such compounds. Among these derivatives, specific ones showed promising activity against HIV-1 replication, highlighting the significance of structural modifications in enhancing biological activity (Che et al., 2015).
Aljohani, Said, Lentz, Basar, Albar, Alraqa, and Ali (2019) developed a microwave-assisted synthesis method for mono- and disubstituted 4-hydroxyacetophenone derivatives via Mannich reaction. This environmentally benign methodology demonstrates the efficient synthesis of compounds with potential pharmacological activities (Aljohani et al., 2019).
Antimicrobial and Anti-inflammatory Activities
- Helal, Salem, Gouda, Ahmed, and El-Sherif (2015) investigated the anti-inflammatory activity of novel series of thiophene derivatives, highlighting the importance of morpholine rings in enhancing biological effects. Their findings indicate that compounds with additional morpholine rings may exhibit significant anti-inflammatory activity, offering a promising direction for the development of new therapeutic agents (Helal et al., 2015).
Mecanismo De Acción
Target of Action
CHEMBL3633650, also known as 2-{methyl[2-(morpholin-4-yl)-2-oxoethyl]amino}-1-(2-phenyl-1H-indol-3-yl)ethan-1-one or 2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone, is an antagonist of the mouse GPRC6A receptor . The GPRC6A receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.
Mode of Action
The compound interacts with the GPRC6A receptor, inhibiting the receptor’s response to its natural ligands . This interaction results in the inhibition of the receptor’s downstream signaling pathways, leading to changes in cellular function.
Biochemical Pathways
These could include various intracellular signaling cascades that regulate cellular functions such as metabolism, growth, and differentiation .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects .
Result of Action
The molecular and cellular effects of CHEMBL3633650’s action are largely dependent on the specific cell type and the role of GPRC6A in those cells. By inhibiting GPRC6A, CHEMBL3633650 could potentially alter a variety of cellular processes regulated by this receptor .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like CHEMBL3633650. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with the GPRC6A receptor .
Propiedades
IUPAC Name |
2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-25(16-21(28)26-11-13-29-14-12-26)15-20(27)22-18-9-5-6-10-19(18)24-23(22)17-7-3-2-4-8-17/h2-10,24H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUZIJBUVKTDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)C1=C(NC2=CC=CC=C21)C3=CC=CC=C3)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)
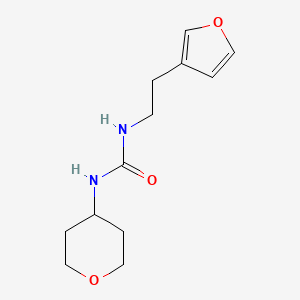
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)
![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)
![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)
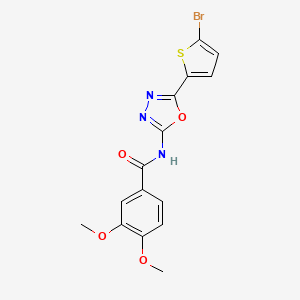

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)
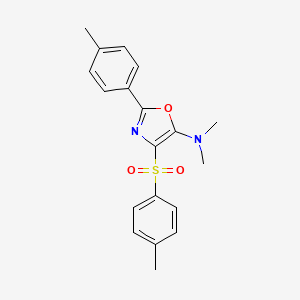
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)
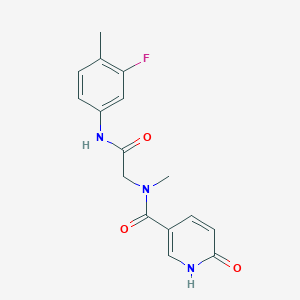
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2881915.png)
